Evodiamine

Catalog No.
S525751
CAS No.
518-17-2
M.F
C19H17N3O
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Evodiamine

CAS Number

518-17-2

Product Name

Evodiamine

IUPAC Name

(1S)-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3/t18-/m0/s1

InChI Key

TXDUTHBFYKGSAH-SFHVURJKSA-N

SMILES

O=C1N2[C@](C(NC3=C4C=CC=C3)=C4CC2)([H])N(C)C5=C1C=CC=C5

Solubility

Soluble in DMSO

Synonyms

Evodiamine; Q-100579; Q100579; Q 100579; SC-16015; SC16015; SC 16015

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3

Isomeric SMILES

CN1[C@@H]2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3

Description

The exact mass of the compound Evodiamine is 303.1372 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of beta-carbolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Evodiamine is a bioactive alkaloid primarily extracted from the dried unripened fruit of Evodia rutaecarpa, belonging to the Rutaceae family. It is characterized as a quinazolinocarboline alkaloid, noted for its complex structure which includes multiple fused rings. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, analgesic, anti-obesity, and notably, anti-cancer activities .

Neuroprotective Effects:

Studies suggest Evodiamine may have neuroprotective properties. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal growth and survival []. Additionally, research indicates Evodiamine might protect against neurodegeneration associated with Alzheimer's disease and Parkinson's disease [, ].

Anti-Obesity Effects:

Evodiamine has been explored for its potential role in weight management. Research suggests it may stimulate fat burning and increase metabolism by activating brown adipose tissue (BAT). BAT burns calories to generate heat, and Evodiamine's ability to activate it could contribute to weight loss efforts [].

Circulatory Effects:

Cognitive Enhancement:

Some studies suggest Evodiamine might enhance cognitive function. Research has shown it may improve learning and memory in animal models []. However, further investigations are needed to determine its effectiveness in humans.

That facilitate its synthesis and modification. The most significant reactions include:

  • Cross-Coupling Reactions: Recent studies have demonstrated the use of visible-light-driven intramolecular cross-coupling reactions to synthesize evodiamine and its derivatives efficiently .
  • Functional Group Transformations: Evodiamine's structure allows for functional group tolerance in synthetic pathways, enabling the construction of multiple bonds and heterocyclic rings in a single step .
  • Total Synthesis Approaches: One-pot total synthesis methods have been developed that utilize three-component reactions leading to evodiamine and its analogues through continuous biscyclization .

Evodiamine exhibits a wide array of biological activities:

  • Anti-Cancer Properties: It has been shown to inhibit tumor cell proliferation, induce apoptosis, and promote cell cycle arrest in various cancer types. Mechanistically, evodiamine affects several signaling pathways such as Wnt/β-catenin, mTOR, and NF-κB, which are crucial in cancer progression .
  • Neuroprotective Effects: Studies indicate that evodiamine may protect against neurotoxicity and has potential applications in treating neurodegenerative diseases .
  • Anti-Inflammatory Actions: The compound also demonstrates anti-inflammatory effects by modulating immune responses and reducing inflammation markers .

Evodiamine's applications span several fields:

  • Pharmaceutical Development: Its anti-cancer properties make it a candidate for developing new cancer therapies.
  • Nutraceuticals: Due to its anti-obesity and metabolic benefits, evodiamine is explored in dietary supplements aimed at weight management.
  • Neuroscience Research: Its neuroprotective capabilities suggest potential uses in treating neurological disorders.

Research on evodiamine's interactions with other compounds reveals significant insights:

  • Synergistic Effects with Chemotherapy: Evodiamine has been shown to enhance the efficacy of certain chemotherapeutic agents like doxorubicin in resistant cancer cells, suggesting potential for combination therapies .
  • Modulation of Drug Resistance: Studies indicate that evodiamine can inhibit drug resistance mechanisms in cancer cells, making them more susceptible to treatment .

Evodiamine shares structural and functional similarities with several compounds. Here are notable comparisons:

CompoundSourceKey ActivitiesUnique Features
RutaecarpineEvodia rutaecarpaAnti-inflammatory, analgesicSimilar structure but distinct bioactivity profile
BerberineVarious plants (e.g., Goldenseal)Antimicrobial, anti-inflammatoryKnown for gut health benefits
HarmalinePeganum harmalaNeuroprotective, psychoactiveDistinct psychoactive properties
QuercetinFruits and vegetablesAntioxidant, anti-inflammatoryBroad-spectrum antioxidant effects

Evodiamine stands out due to its specific mechanisms targeting cancer cell pathways while also exhibiting diverse therapeutic potentials across different biological systems. Its unique quinazolinocarboline structure differentiates it from similar compounds, enhancing its pharmacological profile.

Inhibition of Heat Shock Protein 70 (Hsp70) in Non-Small Cell Lung Cancer

Evodiamine demonstrates potent anti-cancer effects against non-small cell lung cancer (NSCLC) through direct targeting of Heat Shock Protein 70 (Hsp70). The natural alkaloid efficiently suppresses both lung cancer cells and lung cancer stem-like cell populations by disrupting the Hsp70 system [1] [2]. Mechanistic studies reveal that evodiamine binds to the N-terminal ATP-binding pocket of Hsp70, causing its ubiquitin-mediated degradation [3]. This disruption of the Hsp70 system leads to destabilization of various oncoproteins that depend on this chaperone for their functional stability.

Research demonstrates that evodiamine-derived compounds, particularly the N14-substituted derivative EV206, exhibit approximately ten times greater effectiveness than the parent compound in suppressing H1299 cell growth [1]. EV206 efficiently suppresses cell viability and colony formation in both attached cells and soft agar cultures, inducing apoptosis even in drug-resistant cell lines. The compound significantly decreases cancer stem cell populations in NSCLC cells while maintaining minimal toxicity to normal cells [1]. In vivo studies using H460 xenograft tumor models confirm that EV206 reduces tumor growth without exhibiting toxic effects.

The Hsp70-targeting mechanism represents a novel approach to eliminating both cancer stem cells and bulk cancer populations. The heat shock protein system is activated in cancer stem cells through transcriptional upregulation, particularly of Hsp70 [3]. By targeting this critical chaperone system, evodiamine disrupts the stability and function of numerous oncoproteins essential for cancer cell survival and proliferation.

Suppression of Cancer Stem Cell Populations via Apoptotic Pathways

Evodiamine effectively suppresses cancer stem cell (CSC) populations through multiple apoptotic mechanisms. The compound induces apoptosis in gastric cancer stem cells enriched from AGS and SGC7901 cell lines, increasing apoptosis rates from 11.6% to 23.9% and from 5.2% to 11.2% respectively at 2 μM concentration after 48 hours [4]. This apoptotic induction involves activation of caspase-3-dependent pathways, with evodiamine elevating pro-apoptotic proteins Bax and active caspase-3 while reducing anti-apoptotic Bcl-2 expression.

The compound demonstrates selective targeting of cancer stem-like cells through the p53-p21-Rb pathway [3]. Evodiamine treatment efficiently decreases CSC populations in NSCLC cells and reduces the expression of stemness-associated markers. In breast cancer models, evodiamine inhibits both CSC and non-CSC populations by inducing apoptosis, as evidenced by increases in PARP and caspase-3 cleavage, chromatin condensation, and annexin V-positive cell populations [3].

Studies using patient-derived xenografts and sphere-forming culture conditions confirm that evodiamine targets putative CSC subpopulations. The compound reduces spheres formation ability, inhibits drug resistance to oxaliplatin, and decreases expression of induced pluripotent stem cell factors in gastric cancer cells [4]. This multi-faceted approach to CSC elimination represents a significant advantage over traditional therapies that often fail to eradicate these treatment-resistant cell populations.

Anti-Inflammatory and Analgesic Action Mechanisms

Evodiamine exhibits comprehensive anti-inflammatory effects through modulation of multiple signaling pathways and inflammatory mediators. The compound inhibits nitric oxide production by interfering with interferon-gamma-initiated signaling events in cultured murine macrophage-like RAW 264.7 cells [5]. Additionally, evodiamine demonstrates potent inhibitory effects on inducible nitric oxide synthase-dependent nitric oxide production in activated inflammatory cells.

The anti-inflammatory mechanisms involve inhibition of nuclear factor kappa B (NF-κB) action and suppression of cyclooxygenase-2 (COX-2) transcription [5]. Research demonstrates that evodiamine inhibits COX-2 expression and hypoxia-inducible factor 1α accumulation through dephosphorylation of protein kinase B (Akt) and the 70 kDa ribosomal S6 kinase (p70S6k). This mechanism provides evidence for the compound's anti-inflammatory activity by reducing prostaglandin E2 synthesis, a principal pro-inflammatory prostanoid contributing to key features of inflammation.

Evodiamine's analgesic properties are mediated through transient receptor potential vanilloid 1 (TRPV1) receptor activation. The compound binds to rat TRPV1 with a dissociation constant of 5.95 ± 0.87 microM and yields an effective concentration 50 value of 856 ± 43 nM [5]. Molecular modeling studies reveal that evodiamine establishes hydrophobic interactions with Tyr511 and aromatic π-π interactions with Tyr555, while forming hydrogen bonds with Lys571 and Ile569 residues.

In inflammatory disease models, evodiamine treatment significantly reduces tumor necrosis factor-α and interleukin-6 levels in plasma [6]. The compound represses inflammatory cytokine expression in lung and intestine tissues through NF-κB inactivation. In lipopolysaccharide-induced pulmonary inflammation models, evodiamine alleviates inflammation and fibrosis by stimulating apelin expression while inhibiting inflammatory cytokines [7]. The compound also demonstrates protective effects against P2X7-mediated inflammatory injury in human umbilical vein endothelial cells exposed to high free fatty acids [8].

Metabolic Regulation: Adipocyte Differentiation and Obesity Prevention

ERK/MAPK Signaling Pathway Modulation

Evodiamine prevents diet-induced obesity through uncoupling protein-1-independent mechanisms involving ERK/MAPK signaling pathway modulation [9]. Using UCP1-knockout mice fed high-fat diets with 0.03% evodiamine for two months, studies demonstrate that increases in body weight, adiposity, and serum levels of leptin and insulin are reduced comparably to control mice, indicating UCP1-independent anti-obesity mechanisms.

In preadipocyte cultures, evodiamine, unlike capsaicin, increases phosphorylation of ERK/MAPK while reducing expression of peroxisome proliferator-activated receptor-gamma and strongly inhibiting adipocyte differentiation [9]. The compound also reduces insulin-stimulated phosphorylation of Akt, a crucial regulator of adipocyte differentiation. The reduction of phosphorylated Akt and augmentation of phosphorylated ERK are reversed by blockade of the MAPK kinase/MAPK signaling pathway, restoring adipogenesis in cell cultures.

Studies demonstrate that evodiamine regulates ERK and p38 MAPK activities in breast cancer cells, with differential temporal effects [10]. After 24 hours, evodiamine significantly decreases levels of phosphorylated ERK and p38 MAPK, while after 48 hours, phosphorylated ERK levels remain decreased but phosphorylated p38 MAPK levels increase. These pathway modulations contribute to both anti-cancer and metabolic regulatory effects of the compound.

Cross-Talk with Insulin Signaling and PPAR-γ Expression

Evodiamine demonstrates significant cross-talk with insulin signaling pathways and peroxisome proliferator-activated receptor gamma expression. The compound reduces insulin-stimulated phosphorylation of Akt, which serves as a crucial regulator of adipocyte differentiation [9]. This reduction in Akt phosphorylation occurs in conjunction with ERK activation, creating negative cross-talk between these pathways that ultimately inhibits adipogenesis.

Research confirms that evodiamine activates peroxisome proliferator-activated receptor gamma through direct binding and activation [11]. The compound binds to and activates PPAR-γ, inducing PPAR-γ-regulated gene expression in human hepatoma cells similar to known PPAR-γ ligands. This activation is blocked by PPAR-γ-specific antagonists, confirming the specificity of the interaction. The dual role of evodiamine in both activating PPAR-γ while inhibiting adipocyte differentiation suggests complex regulatory mechanisms involving temporal and tissue-specific effects.

Long-term studies reveal that evodiamine influences lipid metabolism through regulation of key gene expressions [12]. The compound decreases mRNA expression of sterol-regulatory element binding protein-1c and fatty acid synthase in adipose tissue while increasing expression of hormone-sensitive lipase in both liver and adipose tissues. Notably, evodiamine increases triglyceride hydrolase expression specifically in adipose tissue, contributing to enhanced lipolysis and reduced fat accumulation.

Antimicrobial Efficacy and Pathogen-Specific Activity Profiles

Evodiamine demonstrates significant antimicrobial efficacy through multiple mechanisms, particularly against drug-resistant bacterial strains. The compound exhibits topoisomerase I inhibitory activity against Escherichia coli, with molecular docking studies revealing interactions between evodiamine and the Arg161 and Asp551 residues of bacterial topoisomerase I [13]. This mechanism provides a novel approach to bacterial inhibition, particularly important given increasing antibiotic resistance.

Against multidrug-resistant Klebsiella pneumoniae clinical isolates, evodiamine shows a significantly lower minimal inhibitory concentration value of 128 μg/mL compared to conventional antibiotics which exceed 512 μg/mL [13] [14]. This enhanced efficacy against extended-spectrum beta-lactamase-producing strains represents a significant therapeutic advantage. The compound's ability to inhibit bacterial topoisomerase I while showing superior activity compared to cefotaxime, aztreonam, gentamicin, cefazolin, and cefutoxime suggests potential for treating serious drug-resistant infections.

Evodiamine enhances innate immunity against bacterial infections by promoting NLRP3-mediated interleukin-1β production and neutrophil recruitment [15]. The compound achieves this through promoting lipopolysaccharide-induced acetylation of α-tubulin around microtubule organizing centers in macrophages, thereby enhancing inflammasome activation. This dual mechanism of direct bacterial inhibition combined with immune system enhancement provides comprehensive antimicrobial protection.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

303.137162174 g/mol

Monoisotopic Mass

303.137162174 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C01825BVNL

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (97.5%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Evodiamine

Dates

Modify: 2023-08-15
1: Xiong YJ, Chen DP, Peng JY, Wang JY, Lv BC, Liu FF, Lin Y. Characteristics of evodiamine-exerted stimulatory effects on rat jejunal contractility. Nat Prod Res. 2015;29(4):388-91. doi: 10.1080/14786419.2014.947485. Epub 2014 Aug 12. PubMed PMID: 25112370.
2: Gavaraskar K, Dhulap S, Hirwani RR. Therapeutic and cosmetic applications of Evodiamine and its derivatives--A patent review. Fitoterapia. 2015 Oct;106:22-35. doi: 10.1016/j.fitote.2015.07.019. Epub 2015 Aug 6. Review. PubMed PMID: 26255828.
3: Liu X, Yang L, Bi Y, Wang LH, Huang H. [Effect of evodiamine in inducing apoptosis of gastric cancer SGC-7901 cells through mTOR signal pathway]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(16):3262-6. Chinese. PubMed PMID: 26790304.
4: Khan M, Bi Y, Qazi JI, Fan L, Gao H. Evodiamine sensitizes U87 glioblastoma cells to TRAIL via the death receptor pathway. Mol Med Rep. 2015 Jan;11(1):257-62. doi: 10.3892/mmr.2014.2705. Epub 2014 Oct 20. PubMed PMID: 25333675.
5: Peng X, Zhang Q, Zeng Y, Li J, Wang L, Ai P. Evodiamine inhibits the migration and invasion of nasopharyngeal carcinoma cells in vitro via repressing MMP-2 expression. Cancer Chemother Pharmacol. 2015 Dec;76(6):1173-84. doi: 10.1007/s00280-015-2902-9. Epub 2015 Nov 6. PubMed PMID: 26546460.
6: Shen H, Zhao S, Xu Z, Zhu L, Han Y, Ye J. Evodiamine inhibits proliferation and induces apoptosis in gastric cancer cells. Oncol Lett. 2015 Jul;10(1):367-371. Epub 2015 Apr 27. PubMed PMID: 26171032; PubMed Central PMCID: PMC4487175.
7: Sachita K, Kim Y, Yu HJ, Cho SD, Lee JS. In Vitro Assessment of the Anticancer Potential of Evodiamine in Human Oral Cancer Cell Lines. Phytother Res. 2015 Aug;29(8):1145-51. doi: 10.1002/ptr.5359. Epub 2015 Apr 22. PubMed PMID: 25903972.
8: Jiang ML, Zhang ZX, Li YZ, Wang XH, Yan W, Gong GQ. Antidepressant-like effect of evodiamine on chronic unpredictable mild stress rats. Neurosci Lett. 2015 Feb 19;588:154-8. doi: 10.1016/j.neulet.2014.12.038. Epub 2014 Dec 26. PubMed PMID: 25545553.
9: Yang L, Liu X, Wu D, Zhang M, Ran G, Bi Y, Huang H. Growth inhibition and induction of apoptosis in SGC 7901 human gastric cancer cells by evodiamine. Mol Med Rep. 2014 Apr;9(4):1147-52. doi: 10.3892/mmr.2014.1924. Epub 2014 Jan 28. PubMed PMID: 24481835.
10: Bai X, Meng H, Ma L, Guo A. Inhibitory effects of evodiamine on human osteosarcoma cell proliferation and apoptosis. Oncol Lett. 2015 Feb;9(2):801-805. Epub 2014 Dec 11. PubMed PMID: 25621054; PubMed Central PMCID: PMC4301500.
11: Jiang DF, Li WT, Yang HL, Zhang ZZ, Chen D, Sun C. Long-term effects of evodiamine on expressions of lipogenesis and lipolysis genes in mouse adipose and liver tissues. Genet Mol Res. 2014 Feb 20;13(1):1038-46. doi: 10.4238/2014.February.20.5. PubMed PMID: 24634125.
12: Wei L, Jin X, Cao Z, Li W. [Evodiamine induces extrinsic and intrinsic apoptosis of ovarian cancer cells via the mitogen-activated protein kinase/phosphatidylinositol-3-kinase/protein kinase B signaling pathways]. J Tradit Chin Med. 2016 Jun;36(3):353-9. Chinese. PubMed PMID: 27468551.
13: Zhang T, Qu S, Shi Q, He D, Jin X. Evodiamine induces apoptosis and enhances TRAIL-induced apoptosis in human bladder cancer cells through mTOR/S6K1-mediated downregulation of Mcl-1. Int J Mol Sci. 2014 Feb 21;15(2):3154-71. doi: 10.3390/ijms15023154. PubMed PMID: 24566141; PubMed Central PMCID: PMC3958903.
14: Hong JY, Park SH, Min HY, Park HJ, Lee SK. Anti-proliferative effects of evodiamine in human lung cancer cells. J Cancer Prev. 2014 Mar;19(1):7-13. PubMed PMID: 25337567; PubMed Central PMCID: PMC4189475.
15: Shi L, Yang F, Luo F, Liu Y, Zhang F, Zou M, Liu Q. Evodiamine exerts anti-tumor effects against hepatocellular carcinoma through inhibiting β-catenin-mediated angiogenesis. Tumour Biol. 2016 Sep;37(9):12791-12803. Epub 2016 Jul 23. PubMed PMID: 27449032.
16: Ge X, Chen S, Liu M, Liang T, Liu C. Evodiamine Attenuates PDGF-BB-Induced Migration of Rat Vascular Smooth Muscle Cells through Activating PPARγ. Int J Mol Sci. 2015 Nov 26;16(12):28180-93. doi: 10.3390/ijms161226093. PubMed PMID: 26703570; PubMed Central PMCID: PMC4691040.
17: Wen B, Roongta V, Liu L, Moore DJ. Metabolic activation of the indoloquinazoline alkaloids evodiamine and rutaecarpine by human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4. Drug Metab Dispos. 2014 Jun;42(6):1044-54. doi: 10.1124/dmd.114.057414. Epub 2014 Apr 2. PubMed PMID: 24696463.
18: Feng H, Guo B, Kong X, Wu B. [Evodiamine enhances the radiosensitivity of esophageal squamous cell cancer Eca-109 cells]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2016 Jul;32(7):940-4. Chinese. PubMed PMID: 27363277.
19: Zou Y, Qin X, Xiong H, Zhu F, Chen T, Wu H. Apoptosis of human non-small-cell lung cancer A549 cells triggered by evodiamine through MTDH-dependent signaling pathway. Tumour Biol. 2015 Jul;36(7):5187-93. doi: 10.1007/s13277-015-3174-z. Epub 2015 Feb 5. PubMed PMID: 25652471.
20: Yu H, Jin H, Gong W, Wang Z, Liang H. Pharmacological actions of multi-target-directed evodiamine. Molecules. 2013 Jan 31;18(2):1826-43. doi: 10.3390/molecules18021826. Review. PubMed PMID: 23434865.

Explore Compound Types